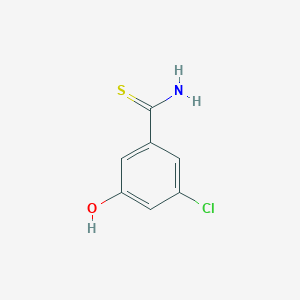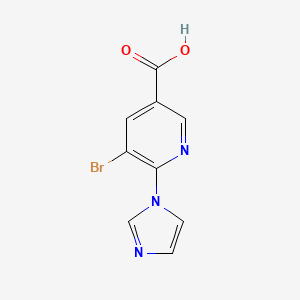
4-(1H-imidazol-2-yl)aniline dihydrochloride
Übersicht
Beschreibung
“4-(1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 1235440-77-3 . It has a molecular weight of 232.11 and its IUPAC name is 4-(1H-imidazol-2-yl)aniline dihydrochloride .
Synthesis Analysis
The synthesis of 4-(1H-imidazol-2-yl)aniline and similar compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, can yield 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours can afford 4-(1H-benzo[d]imidazol-2-yl)aniline .Molecular Structure Analysis
The InChI code for “4-(1H-imidazol-2-yl)aniline dihydrochloride” is 1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H . The Canonical SMILES is C1=CC(=CC=C1C2=NC=CN2)N.Cl .Chemical Reactions Analysis
The synthesis of 4-(1H-imidazol-2-yl)aniline involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via a mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .Physical And Chemical Properties Analysis
“4-(1H-imidazol-2-yl)aniline dihydrochloride” has a molecular weight of 195.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 195.0563250 g/mol . The topological polar surface area is 54.7 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Imidazole derivatives have been reported to exhibit antiviral properties against various virus strains such as HIV, HCV, HCMV, and HSV-1 . “4-(1H-imidazol-2-yl)aniline dihydrochloride” could potentially be used in the synthesis of compounds for antiviral medication research.
Therapeutic Potential
The therapeutic potential of imidazole compounds is vast, with applications in treating a range of diseases. The specific compound may be used in synthesizing new drugs with potential therapeutic effects .
Synthesis of Functional Molecules
Imidazoles are key components in functional molecules used in everyday applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles for various uses .
Chemical Synthesis
The compound may be used as a starting material or intermediate in the synthesis of benzimidazole derivatives, which have diverse applications in chemical research .
Scientific Research Aid
Safety and Hazards
The safety information for “4-(1H-imidazol-2-yl)aniline dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The imidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry . Therefore, the future directions of “4-(1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
It is known that the benzimidazole nucleus, a component of this compound, is an important pharmacophore in drug discovery . It can interact with proteins and enzymes, making it a privileged substructure in medicinal chemistry .
Mode of Action
Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Eigenschaften
IUPAC Name |
4-(1H-imidazol-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRSTVXMDJKRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



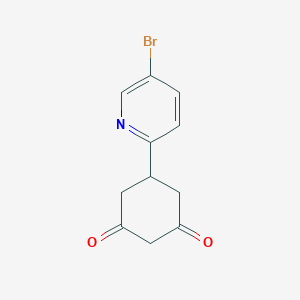
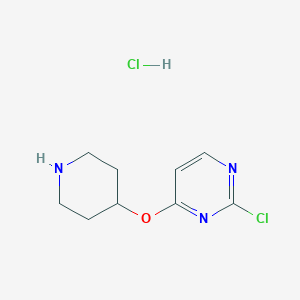


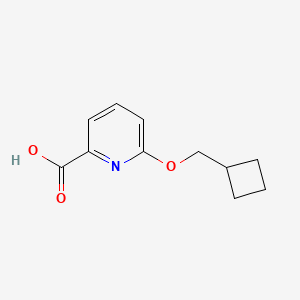


![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
